7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
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Overview
Description
7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as hydroxy, methoxy, and piperidinyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 7-hydroxy-4H-chromen-4-one with 2-methoxyphenol in the presence of a suitable base, followed by methylation and piperidinylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones under specific conditions.
Reduction: The chromen-4-one core can be reduced to chroman derivatives using reducing agents like sodium borohydride.
Substitution: The methoxy and piperidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, while the piperidinyl group can interact with receptors and enzymes. These interactions can modulate various cellular processes, such as signal transduction, gene expression, and metabolic pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to 7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one include other chromen-4-one derivatives with different substituents. For example:
7-hydroxy-4H-chromen-4-one: Lacks the methoxy and piperidinyl groups, resulting in different chemical and biological properties.
3-(2-methoxyphenoxy)-4H-chromen-4-one: Lacks the hydroxy and piperidinyl groups, affecting its reactivity and biological activity.
8-(piperidin-1-ylmethyl)-4H-chromen-4-one: Lacks the hydroxy and methoxy groups, leading to variations in its chemical behavior and potential applications. The uniqueness of this compound lies in the combination of these functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-15-22(29-20-9-5-4-8-19(20)27-2)21(26)16-10-11-18(25)17(23(16)28-15)14-24-12-6-3-7-13-24/h4-5,8-11,25H,3,6-7,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSLWFUAULMJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3)OC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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